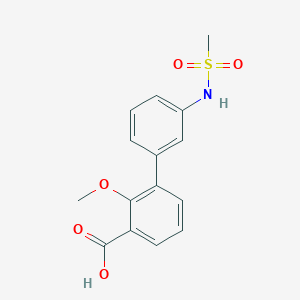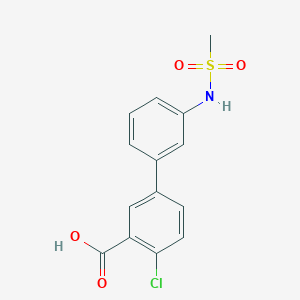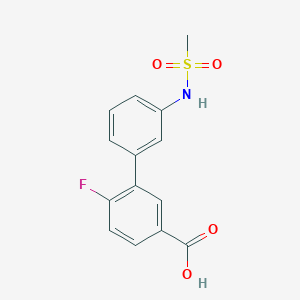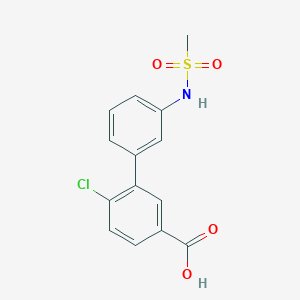
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95%
Descripción general
Descripción
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, also known as 3-MSTFBA, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 362.41 g/mol, and a melting point of 207°C. 3-MSTFBA is a highly selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. As such, 3-MSTFBA is a useful tool for studying the effects of COX-2 inhibition in various biochemical and physiological systems.
Aplicaciones Científicas De Investigación
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is a useful tool for studying the effects of COX-2 inhibition in various biochemical and physiological systems. It has been used to study the effects of COX-2 inhibition on inflammation and pain signaling in animal models, as well as to study the effects of COX-2 inhibition on the development and progression of cancer. In addition, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the effects of COX-2 inhibition on the regulation of gene expression in various cell types.
Mecanismo De Acción
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is a highly selective inhibitor of COX-2, an enzyme involved in inflammation and pain signaling. By inhibiting COX-2 activity, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% prevents the formation of prostaglandins and other inflammatory mediators, thus reducing inflammation and pain. In addition, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can also inhibit the expression of certain genes involved in inflammation and pain signaling, leading to further reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% depend on the dose and duration of treatment. At low doses, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can reduce inflammation and pain, while at higher doses it can inhibit the expression of certain genes involved in inflammation and pain signaling. In addition, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can also inhibit the growth and progression of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its high selectivity for COX-2 inhibition. This makes it an ideal tool for studying the effects of COX-2 inhibition on various biochemical and physiological systems. However, it should be noted that 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is not approved for human or animal use, and it is not recommended for use in humans or animals.
Direcciones Futuras
There are several potential future directions for research involving 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95%. These include further studies on the mechanisms of action of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95%, studies on the effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% on the development and progression of cancer, and studies on the effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% on gene expression. In addition, further studies on the effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% on inflammation and pain signaling are also needed. Finally, it would also be useful to explore potential therapeutic applications of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% in humans and animals.
Métodos De Síntesis
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from commercially available starting materials by a two-step process. The first step involves the reaction of 3-methoxybenzaldehyde with 3-amino-4-methoxybenzenesulfonyl chloride, followed by the reaction of the resulting 3-methoxybenzyl-3-amino-4-methoxybenzenesulfonate with 5-trifluoromethylbenzoic acid. The overall reaction yields 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% as a white crystalline solid.
Propiedades
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(22,23)19-13-4-2-3-9(8-13)10-5-11(14(20)21)7-12(6-10)15(16,17)18/h2-8,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONPPDHJOAXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692087 | |
| Record name | 3'-[(Methanesulfonyl)amino]-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1262010-46-7 | |
| Record name | 3'-[(Methanesulfonyl)amino]-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















